2-amino-1,9-dihydro-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one 2-amino-1,9-dihydro-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one
Brand Name: Vulcanchem
CAS No.: 125073-26-9
VCID: VC0039262
InChI: InChI=1S/C11H15N5O4/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20)
SMILES: C1C(C(C(C1N2C=NC3=C2NC(=NC3=O)N)O)O)CO
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol

2-amino-1,9-dihydro-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one

CAS No.: 125073-26-9

Main Products

VCID: VC0039262

Molecular Formula: C11H15N5O4

Molecular Weight: 281.27 g/mol

2-amino-1,9-dihydro-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one - 125073-26-9

CAS No. 125073-26-9
Product Name 2-amino-1,9-dihydro-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one
Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
IUPAC Name 2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one
Standard InChI InChI=1S/C11H15N5O4/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20)
Standard InChIKey KIDOTSCXAILVGR-UHFFFAOYSA-N
Isomeric SMILES C1C(C(C(C1N2C=NC3=C2NC(=NC3=O)N)O)O)CO
SMILES C1C(C(C(C1N2C=NC3=C2NC(=NC3=O)N)O)O)CO
Canonical SMILES C1C(C(C(C1N2C=NC3=C2NC(=NC3=O)N)O)O)CO
Synonyms 2-amino-1,9-dihydro-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one
PubChem Compound 283568
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator